molecular formula C14H12FNO4S B3382314 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid CAS No. 325721-48-0

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B3382314
CAS No.: 325721-48-0
M. Wt: 309.31 g/mol
InChI Key: CLSQZYJXLKEAAT-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C14H12FNO4S It is characterized by the presence of a benzoic acid moiety substituted with a 4-fluoro-2-methylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzenesulfonamide and benzoic acid derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway Modulation: It may influence signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzenesulfonamide: This compound shares a similar structure but lacks the benzoic acid moiety.

    4-(4-Fluorobenzenesulfonamido)benzoic acid: This compound is similar but does not have the methyl group on the benzene ring.

Uniqueness

4-(4-Fluoro-2-methylbenzenesulfonamido)benzoic acid is unique due to the presence of both the fluoro and methyl groups on the benzenesulfonamido moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-8-11(15)4-7-13(9)21(19,20)16-12-5-2-10(3-6-12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSQZYJXLKEAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201210
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325721-48-0
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325721-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Fluoro-2-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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